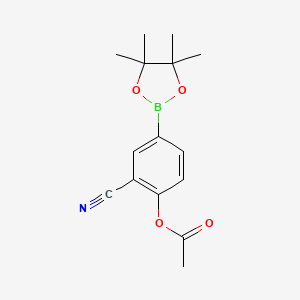

2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Übersicht

Beschreibung

2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (2C4TMDPA) is a boronic acid derivative that has been widely studied for its potential applications in organic synthesis, pharmaceuticals, and biochemistry. It is a versatile compound with a wide range of potential uses due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2C4TMDPA.

Wissenschaftliche Forschungsanwendungen

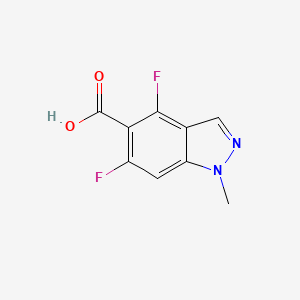

- Application : This compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers .

- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .

- Results : The outcome of these reactions is the formation of β,β-diarylated vinyl boronates, which can be further reacted to form Π-extended systems .

- Application : The specific applications of this compound are not mentioned in the source. However, organosilicon compounds are generally used in organic synthesis due to their reactivity and stability .

- Method of Application : The methods of application would depend on the specific reaction being performed. Organosilicon compounds are often used in cross-coupling reactions .

- Results : The results would depend on the specific reaction being performed. In general, organosilicon compounds can be used to introduce a variety of functional groups into organic molecules .

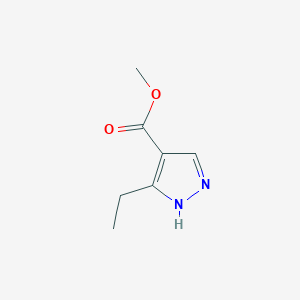

Vinylboronic acid pinacol ester

Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane

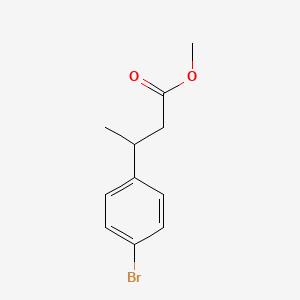

- Application : This compound is used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also used for the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .

- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .

- Results : The outcome of these reactions is the formation of aminothiazoles and amino-pyrido-indol-carboxamides .

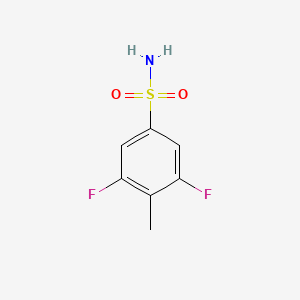

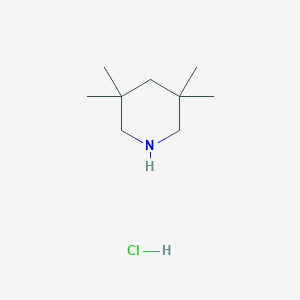

- Application : This compound is used for palladium-catalyzed Suzuki-Miyaura cross-coupling processes and inverse-electron-demand Diels-Alder reaction .

- Method of Application : The specific experimental procedures would depend on the nature of the reaction and the substrates involved. Typically, these reactions involve palladium catalysis and are performed under an inert atmosphere .

- Results : The outcome of these reactions is the formation of cross-coupled products and Diels-Alder adducts .

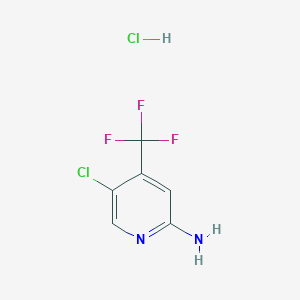

1-Methylpyrazole-4-boronic acid pinacol ester

Isopropenylboronic acid pinacol ester

- Application : The specific applications of this compound are not mentioned in the source. However, boronic acids and their esters are generally used in organic synthesis due to their reactivity and stability .

- Method of Application : The methods of application would depend on the specific reaction being performed. Boronic acids and their esters are often used in cross-coupling reactions .

- Results : The results would depend on the specific reaction being performed. In general, boronic acids and their esters can be used to introduce a variety of functional groups into organic molecules .

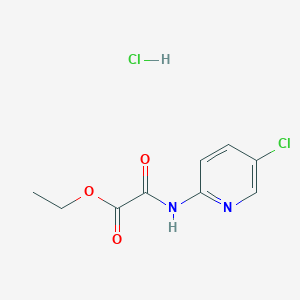

- Application : The specific applications of this compound are not mentioned in the source. However, organosilicon compounds are generally used in organic synthesis due to their reactivity and stability .

- Method of Application : The methods of application would depend on the specific reaction being performed. Organosilicon compounds are often used in cross-coupling reactions .

- Results : The results would depend on the specific reaction being performed. In general, organosilicon compounds can be used to introduce a variety of functional groups into organic molecules .

Cyclopropylboronic acid pinacol ester

Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane

Eigenschaften

IUPAC Name |

[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-10(18)19-13-7-6-12(8-11(13)9-17)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXXOCCEBUWGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)

![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)

![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)

![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)